2-(Butanoylamino)benzoic acid

Descripción general

Descripción

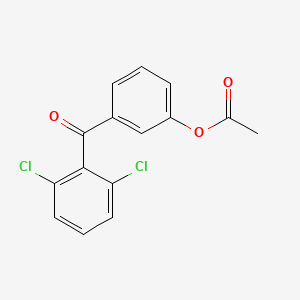

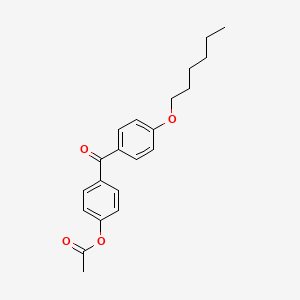

2-(Butanoylamino)benzoic acid is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 2-(Butanoylamino)benzoic acid, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Other methods for preparing benzoic acid derivatives include toluene oxidation, Grignard reagent method, diazonium salt method, and carbon trihalide hydrolysis method .Molecular Structure Analysis

The molecular structure of 2-(Butanoylamino)benzoic acid includes a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule consists of a benzene ring to which a carboxylic functional group is linked .Chemical Reactions Analysis

Benzoic acid, a related compound, can undergo an acid-base reaction, converting from neutral to ionic forms . This property might also be applicable to 2-(Butanoylamino)benzoic acid. The acidity of ortho-substituted benzoic acids, such as 2-(Butanoylamino)benzoic acid, is influenced by various factors including polar effects transmitted through the ring and steric effects .Aplicaciones Científicas De Investigación

Transport Properties in Silicone Membranes

A study utilized Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to explore the transport properties of benzoic acid ion-pairs/salts in silicone membranes. This research is relevant for understanding how benzoic acid derivatives, similar in structure to 2-(Butanoylamino)benzoic acid, interact with silicone-based materials, potentially impacting drug delivery systems and material science applications (Tantishaiyakul et al., 2004).

Pharmacokinetic Studies

The pharmacokinetics of Benzonatate, which is structurally related to 2-(Butanoylamino)benzoic acid through its metabolite 4-(butylamino)benzoic acid, was investigated. This study provides insights into the metabolism and potential therapeutic implications of structurally similar compounds, enhancing our understanding of their behavior in human subjects (Man et al., 2019).

Antifungal and Antimicrobial Properties

Benzoic acid derivatives, including 2-(Butanoylamino)benzoic acid, are noted for their antifungal and antimicrobial properties, making them valuable in drug industry applications. The formation of complexes with alpha cyclodextrin, enhancing delivery systems for pharmaceutical applications, exemplifies their practical utility in enhancing drug efficacy and stability (Dikmen, 2021).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of benzoic acid are employed as reagents for the detection of metals, demonstrating the versatility of these compounds in various scientific research contexts. The study involving o-(β-benzoylthiourido)benzoic acid as a reagent for osmium detection underscores the chemical utility of benzoic acid derivatives in developing analytical methodologies (Majumdar & Bhowal, 1966).

Biosynthesis in Plants and Bacteria

The biosynthesis of benzoic acid, a foundational block for various natural products, mirrors fatty acid β-oxidation, showcasing the biochemical pathways shared between eukaryotic and prokaryotic organisms. This research provides a molecular basis for understanding the production of benzoic acid and its derivatives in nature, potentially guiding the development of biosynthetic production methods for compounds like 2-(Butanoylamino)benzoic acid (Hertweck et al., 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels

Mode of Action

Benzoic acid is known to bind to amino acids, leading to their excretion This could potentially result in changes in protein synthesis or other cellular processes

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of individual phenolic compounds

Pharmacokinetics

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels

Action Environment

It’s known that environmental factors can influence the biosynthesis of phenolic compounds , which may include 2-(Butanoylamino)benzoic acid

Propiedades

IUPAC Name |

2-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMYEZSBFMJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286168 | |

| Record name | 2-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butanoylamino)benzoic acid | |

CAS RN |

6328-94-5 | |

| Record name | 2-[(1-Oxobutyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6328-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-butyryl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6328-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)